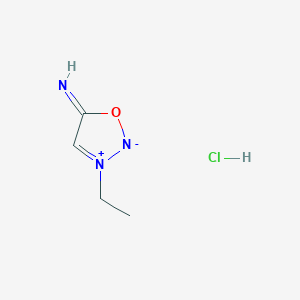

3-Ethyl-sydnone imine hydrochloride

Description

Mesoionic Compounds: Foundational Concepts and Classification

Mesoionic compounds represent a unique class of heterocycles that cannot be depicted by a single covalent or ionic structure. ias.ac.in They are defined as five-membered heterocyclic betaines that are planar and possess a significant dipole moment. iajesm.in In chemistry, these compounds are characterized as being dipolar, with both the positive and negative charges delocalized across the heterocyclic ring. wikipedia.org It is impossible to write a completely uncharged structure for them, and no single mesomeric structure can satisfactorily represent the molecule. wikipedia.org As a subclass of betaines, mesoionic compounds are stable zwitterionic compounds and are classified as nonbenzenoid aromatics. wikipedia.org

Mesoionic heterocycles can be classified into different types, such as Type A and Type B, based on the electron contribution of the ring atoms to the π-electron system. iajesm.inresearchgate.net

Historical Context and Evolution of Mesoionic Heterocycles

While compounds now categorized as mesoionic have been recognized for over a century, the term "mesoionic" (from mesomeric and ionic) was first introduced by Baker and Ollis in 1949. iajesm.in Initially, the definition described a five- or six-membered heterocycle that could not be represented by any single covalent or polar structure and contained a sextet of electrons associated with the ring atoms. iajesm.in Over time, the definition has evolved, and today the term "mesoionic" is used exclusively for five-membered heterocycles. iajesm.in

The 1,2,3-Oxadiazole (B8650194) Core as a Mesoionic System

The 1,2,3-oxadiazole ring is a five-membered heteroaromatic system containing one oxygen and two nitrogen atoms in sequence. guidechem.comchemicalbook.com On its own, the cyclic structure of 1,2,3-oxadiazole is unstable and tends to isomerize into an open-chain form. guidechem.comchemicalbook.com However, this instability is overcome when the 1,2,3-oxadiazole core is part of a sydnone (B8496669) or sydnone imine structure, resulting in a remarkably stable molecule. guidechem.comchemicalbook.com This stability is attributed to its aromatic character, which arises from a sextet of π-electrons. ias.ac.inguidechem.comchemicalbook.com The ring atoms contribute electrons to the resonating structures, resulting in a delocalized positive charge on the ring that is balanced by a negative charge on an exocyclic atom. guidechem.comchemicalbook.com

Unique Structural Attributes of Sydnone Imines

Sydnone imines possess distinct structural features that set them apart from other related compounds and define their chemical behavior.

Distinction from Sydnones: Exocyclic Imine Group

The primary structural difference between a sydnone and a sydnone imine lies in the exocyclic group attached to the C5 position of the 1,2,3-oxadiazole ring. wikipedia.orgchemeurope.com In sydnones, this is a keto group (=O), whereas in sydnone imines, it is an imine group (=NH) or a substituted imine (=NR). wikipedia.orgchemeurope.comijcrt.org This substitution is fundamental to the specific properties and reactivity of sydnone imines.

Dipolar Nature and Electron Delocalization within the Ring System

Sydnone imines are mesoionic, heterocyclic aromatic compounds. wikipedia.org A key feature of their structure is that both the positive and negative charges are delocalized within the heterocyclic ring and the exocyclic imine group. wikipedia.orgwikipedia.org It is not possible to represent the molecule with a single covalent structure; instead, it is depicted as a hybrid of multiple resonance structures. mdpi.com This delocalization of charge is a defining characteristic of their mesoionic nature. wikipedia.org

Broad Academic and Research Interest in Sydnone Imines

Sydnone imines have attracted considerable interest in the scientific community due to their unique molecular structures, specific properties, and chemical behavior. colab.ws They exhibit a wide range of biological activities and are core structures in several pharmaceutical drugs, including feprosidnine, mesocarb, and molsidomine. wikipedia.orgchemeurope.comresearchgate.net Beyond medicine, research has expanded into their potential use in agriculture as plant growth regulators and stress tolerance modulators. mdpi.comresearchgate.netmdpi.comresearchgate.net Their utility as 1,3-dipoles in cycloaddition reactions also makes them valuable intermediates in organic synthesis. colab.wsresearchgate.net

Versatility as Synthons in Organic Synthesis

Sydnone imines, including 3-alkyl-substituted derivatives like 3-Ethyl-sydnone imine hydrochloride, are highly valuable synthons, or building blocks, in organic synthesis. Their primary utility lies in their function as masked azomethine imine dipoles, enabling them to participate in 1,3-dipolar cycloaddition reactions. rsc.orgcolab.ws This reactivity is a cornerstone for the synthesis of various nitrogen-containing heterocyclic compounds.

The most prominent application is the reaction with alkynes to produce pyrazoles, a class of compounds with significant pharmacological and agrochemical relevance. researchgate.netresearchgate.net The reaction between a sydnone imine and an alkyne, often facilitated by heat or catalysis, proceeds through a [3+2] cycloaddition-retrocycloaddition cascade, typically releasing an isocyanate. rsc.orgcore.ac.uk The regioselectivity of this reaction, which dictates the final arrangement of substituents on the pyrazole (B372694) ring, can be influenced by the reaction conditions and the nature of the substituents on both the sydnone imine and the alkyne. researchgate.netresearchgate.net

The synthesis of pyrazoles via sydnone cycloaddition is a robust method for creating complex, multi-substituted aromatic rings that are otherwise challenging to assemble. core.ac.ukmdpi.comnih.gov This strategy has been employed to generate extensive libraries of pyrazole-based compounds for various research applications.

Table 1: 1,3-Dipolar Cycloaddition of Sydnone Imines This table illustrates the general reaction of sydnone imines with alkynes to form pyrazoles, a key application in their role as synthons.

| Reactant 1 (Sydnone Imine) | Reactant 2 (Dipolarophile) | Product (Heterocycle) | Reaction Type |

|---|---|---|---|

| 3-Alkyl/Aryl-sydnone imine | Alkyne | Pyrazole | [3+2] Cycloaddition |

| 3-Alkyl/Aryl-sydnone imine | Alkene | Pyrazoline | [3+2] Cycloaddition |

| 3-Alkyl/Aryl-sydnone imine | Strained Cycloalkyne | Pyrazole | Strain-Promoted [3+2] Cycloaddition |

Emerging Roles in Chemical Biology and Agrochemical Research

Beyond their foundational role in heterocyclic synthesis, sydnone imines are finding new life in specialized fields like chemical biology and agrochemical science.

In chemical biology , sydnone imines are at the forefront of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgbiochempeg.com They are key players in "click-and-release" strategies. researchgate.netnih.gov The Strain-Promoted SydnonImine Cyclooctyne (B158145) Cycloaddition (SPSIC) reaction is a prime example, where a sydnone imine reacts rapidly with a strained alkyne, such as a cyclooctyne derivative, under physiological conditions. rsc.org This reaction results in the formation of a stable pyrazole "clicked" to the target, while simultaneously releasing an isocyanate fragment, which can be designed as a reporter or a cargo molecule. rsc.orgnih.gov This technology has been used to create cleavable linkers for modifying proteins and enabling applications in bioconjugation and imaging. researchgate.netrsc.org

In agrochemical research , derivatives of sydnone imine are being explored as a novel class of plant growth regulators (PGRs). mdpi.comresearchgate.net Studies have shown that these compounds can stimulate plant growth, and this effect is dependent on the molecular structure, including the substituents at the N-3 and C-4 positions. mdpi.comcabidigitallibrary.org Research indicates that 4-α-hydroxybenzyl derivatives of sydnone imines with an alkyl group at the N-3 position often exhibit growth-stimulating or herbicide antidote effects. mdpi.comresearchgate.netchemrxiv.org The specific nature of the N-3 substituent (e.g., methyl vs. ethyl vs. isopropyl) influences the intensity and profile of the biological activity. mdpi.com This structure-activity relationship is a key area of ongoing investigation to develop more effective and targeted agrochemicals. mdpi.comresearchgate.net

Table 2: Influence of N-3 Substituent on Sydnone Imine Activity in Corn This table summarizes findings on how different substituents at the N-3 position of the sydnone imine core can affect plant growth, highlighting the importance of this position for biological activity.

| N-3 Substituent | N-6 Substituent | Observed Effect on Corn Seedling Growth | Reference |

|---|---|---|---|

| Isopropyl | H (as hydrochloride salt) | Growth stimulation of root system | mdpi.com |

| Morpholyl | H (as hydrochloride salt) | Growth promotion | mdpi.com |

| Isopropyl | Boc (tert-butyloxycarbonyl) | Growth stimulation (seedling & root) | mdpi.com |

| Morpholyl | Boc (tert-butyloxycarbonyl) | Growth inhibition | mdpi.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-2-7-3-4(5)8-6-7;/h3,5H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQOFJHIWWWMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC(=N)O[N-]1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5596-04-3 | |

| Record name | NSC59979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Reactivity and Transformation Mechanisms of 3 Ethyl Sydnone Imine Hydrochloride

Intramolecular Reactivity Pathways

The inherent structural and electronic properties of the sydnone (B8496669) imine ring govern its intramolecular reactions, which primarily involve ring stability and potential degradation.

The synthesis of N-substituted sydnone imines typically involves the cyclization of corresponding N-nitroso derivatives of α-aminoacetonitriles. researchgate.net This cyclization can be reversible, and the sydnone imine ring may undergo cleavage through several degradation pathways. The specific pathway is often dependent on the reaction conditions, such as the solvent and pH of the medium. researchgate.net

One of the most significant degradation pathways for certain sydnone imines, like the related drug Molsidomine, involves a ring-opening process that leads to the release of nitric oxide (NO). mdpi.comresearchgate.net This transformation underscores the potential for the sydnone imine scaffold to act as a pro-drug. The decomposition can be pH-dependent and may involve the consumption of oxygen, correlating with the formation of nitric oxide. mdpi.com

The formation of the 3-Ethyl-sydnone imine ring from its precursor, N-nitroso-N-ethylaminoacetonitrile, is a reversible cyclization reaction. researchgate.net Despite this reversibility, the resulting mesoionic heterocycle exhibits considerable stability. Sydnone imines are generally described as being very stable under typical environmental conditions. researchgate.net Their stability allows for their isolation, characterization, and use as reactants in subsequent chemical transformations. The hydrochloride salt form, as in 3-Ethyl-sydnone imine hydrochloride, further enhances stability for storage and handling.

Intermolecular Reactions: Mechanisms and Scope

3-Ethyl-sydnone imine hydrochloride participates in intermolecular reactions, most notably as a 1,3-dipole in cycloaddition reactions.

Sydnone imines are considered masked azomethine imines and function as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. beilstein-journals.orgyoutube.com These reactions are a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles. nih.gov The reaction proceeds through a concerted mechanism where the 1,3-dipole adds across the π-system of the dipolarophile. youtube.com

The thermal or photochemical reaction of sydnones and sydnone imines with alkynes is a well-established method for synthesizing pyrazole (B372694) derivatives. beilstein-journals.orgnih.govlew.ro The reaction involves a [3+2] cycloaddition of the sydnone imine to the alkyne, followed by the extrusion of a stable molecule (like CO2 for sydnones) to form the aromatic pyrazole ring. lew.ro

The reaction with symmetrical alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), typically yields a single pyrazole product. lew.robeilstein-journals.org However, reactions with non-symmetrical alkynes, like ethyl propiolate, can lead to a mixture of two regioisomers. lew.ro The regioselectivity of the cycloaddition is influenced by electronic and steric factors of both the sydnone imine and the alkyne. beilstein-journals.org

| Sydnone Reactant | Alkyne Dipolarophile | Product(s) | Conditions | Yield |

|---|---|---|---|---|

| 3-Phenylsydnone (B89390) | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 1-phenylpyrazole-3,4-dicarboxylate | Supercritical CO2 | 65% beilstein-journals.org |

| 3-(2,4-dimethylphenyl)sydnone | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 1-(2,4-dimethylphenyl)pyrazole-3,4-dicarboxylate lew.ro | Toluene, reflux lew.ro | - |

| 3-(2,4-dimethylphenyl)sydnone | Ethyl propiolate | Mixture of regioisomeric ethyl 1-(2,4-dimethylphenyl)pyrazole carboxylates lew.ro | Toluene, reflux lew.ro | - |

Reactions with alkenes proceed similarly to yield pyrazolines, which are partially saturated pyrazole derivatives. beilstein-journals.org

Traditional thermal cycloadditions of sydnones often require harsh conditions, such as high temperatures and long reaction times, and can suffer from poor regioselectivity with non-symmetrical alkynes. nih.gov A significant advancement is the development of the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC). nih.govbeilstein-journals.org This reaction, analogous to the well-known "click reaction," allows for the highly regioselective formation of 1,4-disubstituted pyrazoles from terminal alkynes under much milder conditions. beilstein-journals.orgnih.gov

The use of a copper(I) catalyst, often in conjunction with a ligand like phenanthroline, facilitates the reaction at temperatures as low as 25–60 °C in various solvents, including water. beilstein-journals.org High-throughput experimentation has been employed to optimize reaction conditions and explore the scope of the copper-catalyzed cycloaddition for both sydnones and sydnone imines, leading to the discovery of new click-and-release applications. nih.govx-mol.com The CuSAC reaction represents a more efficient and versatile method for synthesizing specifically substituted pyrazoles from sydnone imine precursors.

| Sydnone Reactant | Terminal Alkyne | Catalyst/Ligand | Product | Conditions | Yield |

|---|---|---|---|---|---|

| 3-Phenylsydnone | Phenylacetylene | CuI / Phenanthroline beilstein-journals.org | 1,4-Diphenylpyrazole beilstein-journals.org | tBuOH/H2O, 60 °C beilstein-journals.org | 98% beilstein-journals.org |

| 3-Phenylsydnone | 1-Octyne | CuI / Phenanthroline beilstein-journals.org | 1-Phenyl-4-hexylpyrazole beilstein-journals.org | tBuOH/H2O, 60 °C beilstein-journals.org | 98% beilstein-journals.org |

| 3-(4-Methoxyphenyl)sydnone | Phenylacetylene | CuI / Phenanthroline beilstein-journals.org | 1-(4-Methoxyphenyl)-4-phenylpyrazole beilstein-journals.org | tBuOH/H2O, 60 °C beilstein-journals.org | 96% beilstein-journals.org |

1,3-Dipolar Cycloaddition Reactions

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

Sydnone imines, including 3-ethyl-sydnone imine, are capable of undergoing [3+2] cycloaddition reactions with various dipolarophiles. nih.gov A particularly significant advancement in this area is the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC). This reaction leverages the ring strain of cycloalkynes to react with sydnones without the need for a metal catalyst, making it a valuable tool in bioorthogonal chemistry. nih.govresearchgate.net

The reaction between a sydnone, such as a 3-substituted phenyl sydnone, and a strained alkyne like bicyclo[6.1.0]nonyne (BCN) proceeds via a [3+2] cycloaddition mechanism. nih.gov This process involves the 1,3-dipolar character of the sydnone ring reacting with the strained triple bond of the cycloalkyne. nih.govnih.gov The reaction is notable for its favorable kinetics, with rate constants comparable to other established bioorthogonal reactions. For instance, the reaction of phenyl sydnone with BCN has a determined rate constant of 0.054 M⁻¹ s⁻¹ at 21 °C in a methanol-water mixture. nih.gov This type of cycloaddition has been successfully employed for the specific labeling of biomolecules, highlighting its utility in chemical biology. rsc.orgresearchgate.net

The efficiency of SPSAC can be influenced by the substituents on both the sydnone and the cycloalkyne. For example, the reaction rates of sydnones with different cyclooctynes such as MeO-DIBO, MeO-DIBAC, and BCN have been studied to optimize labeling strategies for nucleic acids and other biomolecules. researchgate.net These reactions typically result in the formation of pyrazole derivatives. nih.gov

Table 1: Comparison of Second-Order Rate Constants for SPSAC Reactions

| Sydnone | Cycloalkyne | Rate Constant (k₂) [M⁻¹s⁻¹] |

|---|---|---|

| Phenyl sydnone | Bicyclononyne (BCN) | 0.054 |

| PhSydH | MeO-DIBO | Data not available |

| PhSydCl | MeO-DIBAC | Data not available |

This table is intended to be interactive. Specific rate constants for PhSydH and PhSydCl with various cyclooctynes are available in specialized literature but not fully detailed in the provided search results.

Reactions Involving the C4 Position

The C4 position of the sydnone imine ring is a key site of reactivity, susceptible to both deprotonation and electrophilic attack. This reactivity allows for a wide range of functionalizations of the sydnone imine scaffold.

Deprotonation of sydnone imines at the C4 position using a strong base, such as n-butyllithium (nBuLi) or lithium hexamethyldisilazide (LiHMDS), leads to the formation of C4-lithio derivatives. researchgate.net These species are stable in solution under an inert atmosphere and can be considered as anionic N-heterocyclic carbenes (NHCs). researchgate.netresearchgate.net The resulting anionic NHCs are characterized by a significant upfield shift in the ¹³C NMR signal of the C4 carbon. For example, the carbene carbon of the Molsidomine-derived carbene resonates at δ = 142.1 ppm. researchgate.netcore.ac.uk

These anionic NHCs are highly reactive intermediates that can be trapped by various electrophiles, providing a versatile route to functionalized sydnone imines. researchgate.net The formation of these carbenes is a critical step in many of the subsequent reactions discussed. The stability and reactivity of these NHCs are influenced by the substituents on the sydnone imine ring and the nature of the counterion. mdpi.comscripps.edubeilstein-journals.org

The C4 position of the sydnone ring is susceptible to electrophilic substitution. researchgate.net For instance, bromination of 3-phenylsydnone introduces a bromine atom at the C4 position. researchgate.net Similarly, formylation can be achieved using Vilsmeier-Haack type reagents. nih.gov The sydnone ring itself can influence the reactivity of substituents attached at the N3 position. The N3 atom has an electron-withdrawing effect, which can deactivate an attached aryl ring towards electrophilic substitution, thereby favoring substitution at the C4 position of the sydnone ring. researchgate.net However, the C4 position can also exhibit electron-donating properties, activating a C4-attached phenyl ring. researchgate.net

The outcome of electrophilic substitution reactions can be influenced by the reaction conditions and the specific electrophile used. For example, in the nitration of some 3-arylalkylsydnones, the presence of a Brønsted acid can lead to protonation of an oxygen atom on the sydnone ring, deactivating it towards electrophilic substitution and altering the product distribution. researchgate.net

The anionic N-heterocyclic carbenes generated from the deprotonation of sydnone imines readily react with heterocumulenes like isocyanates and isothiocyanates. researchgate.net These trapping reactions lead to the formation of 4-(N-carbamoyl)sydnone imines. researchgate.net However, depending on the substituents and reaction conditions, these reactions can also lead to ring transformation products, yielding imidazolidine-2,4-dithiones, imidazolin-2,4-diones, and 1,2,4-triazol-5-ones. researchgate.net The reaction with carbon dioxide (CO₂) is also a known trapping reaction for related systems. nih.gov

The anionic NHCs derived from sydnone imines can be reacted with a variety of specific electrophiles. One such example is the reaction with the dimethylsulfate adduct of dimethylformamide, which acts as a formylating agent. nih.gov This reaction provides a method for the introduction of a formyl group at the C4 position. The versatility of dimethylformamide (DMF) in organic synthesis extends to its role as a source of a one-carbon unit in various transformations. nih.gov

The functionalization of the C4 position can also be achieved through reaction with azodicarboxylates. The addition of diisopropyl azodicarboxylate (DIAD) to lithiated sydnone imines results in the formation of 4-hydrazinyl-sydnone imines. researchgate.net This reaction provides a pathway to introduce a nitrogen-containing substituent at the C4 position, further expanding the synthetic utility of sydnone imines.

Table 2: Summary of C4-Position Reactivity of 3-Ethyl-sydnone Imine Hydrochloride

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Deprotonation | Strong base (e.g., nBuLi, LiHMDS) | Anionic N-Heterocyclic Carbene (NHC) |

| Halogenation | Brominating agent | 4-Bromo-sydnone imine |

| Formylation | Vilsmeier-Haack reagent | 4-Formyl-sydnone imine |

| Trapping with Isocyanates | Isocyanate | 4-(N-carbamoyl)-sydnone imine |

| Trapping with Isothiocyanates | Isothiocyanate | Ring transformation products |

| Reaction with DIAD | Diisopropyl azodicarboxylate | 4-Hydrazinyl-sydnone imine |

This table is interactive and provides a summary of the key reactions discussed.

Reductive 1,3-Dipolar Cycloadditions with Tetracyanoethylene (B109619) (TCNE)

While sydnones and sydnone imines are well-known for their participation in 1,3-dipolar cycloaddition reactions, the specific details regarding the reductive 1,3-dipolar cycloaddition of 3-ethyl-sydnone imine hydrochloride with tetracyanoethylene (TCNE) are not extensively documented in readily available literature. In a typical 1,3-dipolar cycloaddition, the sydnone imine acts as a 1,3-dipole, reacting with a dipolarophile like TCNE to form a cycloadduct. The term "reductive" suggests that a subsequent reduction of the initial cycloadduct occurs, though the precise mechanism and resulting products for this specific reaction remain a subject for further investigation.

Reactions with Chlorosilanes and Dichlorosilanes

The reaction of sydnone imines with chlorosilanes and dichlorosilanes is not well-documented for 3-ethyl-sydnone imine hydrochloride specifically. However, studies on related sydnone derivatives have shown that reactions with silylating agents can occur. These reactions would likely involve the nucleophilic exocyclic nitrogen (N6) or, if the reaction conditions promote deprotonation of the ring, the C4 position. The interaction with chlorosilanes would lead to the formation of N-silyl or C-silyl sydnone imine derivatives. The specific products and their stability would be highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the substituents on the silicon atom.

Reactions Involving the Exocyclic N6 Position

The exocyclic nitrogen atom (N6) of 3-ethyl-sydnone imine hydrochloride is a key site for various chemical transformations due to its nucleophilic character, especially after neutralization of the hydrochloride salt.

Acylation Reactions (e.g., N6-tert-Butoxycarbonylation)

The acylation of the N6 position is a common reaction for sydnone imines. This includes the introduction of a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis. The reaction of 3-ethyl-sydnone imine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, typically in the presence of a base to neutralize the hydrochloride and facilitate the nucleophilic attack of the imine nitrogen, would yield the N6-Boc protected derivative. This reaction is crucial for modifying the electronic properties of the sydnone imine and for subsequent synthetic manipulations.

A preparative method for the synthesis of N6-α-haloacyl sydnone imine derivatives has been developed, highlighting the utility of these compounds as intermediates for a variety of N6-substituted acyl derivatives. researchgate.net

| Acylating Agent | Product | Reaction Conditions |

| Di-tert-butyl dicarbonate | N6-tert-Butoxycarbonyl-3-ethyl-sydnone imine | Basic conditions |

| α-haloacyl chlorides | N6-α-haloacyl sydnone imines | Not specified |

N6-Phosphorylation and N6-Sulfonylation

The N6 position can also undergo phosphorylation and sulfonylation. N6-Phosphorylation would involve the reaction of the sydnone imine with a suitable phosphorylating agent, such as a phosphoryl chloride, in the presence of a base. Similarly, N6-sulfonylation is achieved by reacting the sydnone imine with a sulfonyl chloride, like p-toluenesulfonyl chloride, again under basic conditions to facilitate the reaction. These modifications introduce phosphorus- or sulfur-containing functional groups onto the sydnone imine core, significantly altering its chemical and physical properties. While the general principles of these reactions are established for imines, specific protocols for 3-ethyl-sydnone imine hydrochloride are not detailed in the available literature. However, the reaction of alkanesulfonyl chlorides with linear imines to produce β-sultam derivatives has been reported. rsc.org

Formation of Carbamoyl (B1232498) and Thiocarbamoyl Derivatives

The reaction of 3-ethyl-sydnone imine hydrochloride with isocyanates and isothiocyanates leads to the formation of N6-carbamoyl and N6-thiocarbamoyl derivatives, respectively. The reaction proceeds through the nucleophilic addition of the exocyclic nitrogen of the sydnone imine (after neutralization of the salt) to the electrophilic carbon of the isocyanate or isothiocyanate. google.com For instance, reacting 3-ethyl-sydnone imine with an alkyl or aryl isocyanate would yield the corresponding N-substituted carbamoyl derivative. Similarly, reaction with an isothiocyanate would produce the thiocarbamoyl analogue. These reactions are often carried out in an inert solvent.

A patent describes the reaction of a sydnonimine salt with phenyl isocyanate in an alcoholic suspension in the presence of a mild base like sodium acetate (B1210297) to yield the N-[(phenylamino)carbonyl]-sydnonimine derivative. google.com

| Reagent | Product Type | General Reaction |

| Isocyanate (R-N=C=O) | N6-Carbamoyl derivative | Nucleophilic addition of N6 to the carbonyl carbon |

| Isothiocyanate (R-N=C=S) | N6-Thiocarbamoyl derivative | Nucleophilic addition of N6 to the thiocarbonyl carbon |

N-Nitrosation of Salts

The N-nitrosation of sydnone imine salts is a significant reaction, leading to the formation of N-nitroso derivatives. For example, the treatment of 3-morpholinosydnonimine hydrochloride with sodium nitrite (B80452) in water at low temperatures yields the corresponding N-nitroso compound. researchgate.net A similar procedure would be applicable to 3-ethyl-sydnone imine hydrochloride. The reaction involves the in-situ formation of a nitrosating agent, such as nitrous acid, from sodium nitrite under the acidic conditions provided by the hydrochloride salt. This agent then reacts with the exocyclic imine nitrogen to form the N-nitroso derivative. The formation of N-nitroso compounds is a well-established reaction for secondary amines and related compounds. sci-hub.se

| Reagent | Product | Reaction Conditions |

| Sodium Nitrite (NaNO₂) | N6-Nitroso-3-ethyl-sydnone imine | Aqueous solution, low temperature |

General Imine Reactivity Patterns

The imine functional group (C=N) in 3-Ethyl-sydnone imine hydrochloride is the primary center of reactivity, undergoing reactions typical of this class of compounds, including nucleophilic addition, oxidation, reduction, and hydrolysis. The specific electronic environment created by the sydnone ring can influence the rates and outcomes of these reactions compared to simple alkyl or aryl imines.

The carbon-nitrogen double bond in the iminium form of 3-Ethyl-sydnone imine hydrochloride is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of imine chemistry. wikipedia.org The general mechanism involves the attack of a nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate.

The scope of nucleophiles that can react with imines is broad, encompassing organometallic reagents, enolates, and various heteroatomic nucleophiles. nih.gov While specific studies on 3-Ethyl-sydnone imine hydrochloride are not extensively documented, the general principles of imine reactivity suggest that it would readily undergo nucleophilic additions. For instance, the addition of organolithium or Grignard reagents would lead to the formation of α-substituted amines.

A variety of nucleophiles are known to react with imines, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The following table summarizes some common nucleophilic addition reactions of imines, which are expected to be applicable to 3-Ethyl-sydnone imine hydrochloride.

| Nucleophile | Product Type | General Reaction |

| Organolithium (R-Li) | α-Substituted Amine | R'-C(=NH)-R'' + R-Li → R'-C(R)(NHR'')-Li → R'-C(R)(NHR'')-H |

| Grignard (R-MgX) | α-Substituted Amine | R'-C(=NH)-R'' + R-MgX → R'-C(R)(NHR'')-MgX → R'-C(R)(NHR'')-H |

| Cyanide (CN⁻) | α-Aminonitrile | R'-C(=NH)-R'' + HCN → R'-C(CN)(NHR'')-H |

| Enolates | β-Amino Ketone/Ester | R'-C(=NH)-R'' + R'''CH₂COR'''' → R'-C(NHR'')(CH(R''')COR'''')-H |

This table represents generalized reactivity patterns of imines and is expected to be applicable to 3-Ethyl-sydnone imine hydrochloride, though specific experimental data for this compound is limited.

The reaction with amines can also be considered a nucleophilic addition, which is a key step in the synthesis of more complex sydnonimines from sydnones. rsc.org

The imine functionality can be both oxidized and reduced. The reduction of imines is a common method for the synthesis of secondary amines. Various reducing agents can accomplish this transformation, with catalytic hydrogenation and hydride reagents being the most prevalent.

The reduction of an imine, such as 3-Ethyl-sydnone imine hydrochloride, would yield the corresponding secondary amine, 3-ethyl-sydnone-N-aminomethane.

Reduction of Imines:

Catalytic Hydrogenation: H₂/Pd, Pt, Ni

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)

The oxidation of imines can lead to a variety of products depending on the oxidant and the substitution pattern of the imine. A common oxidation reaction of imines leads to the formation of oxaziridines, three-membered rings containing carbon, nitrogen, and oxygen. Peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), are typically used for this transformation. wikipedia.org

Furthermore, oxidative processes are believed to be essential for the release of nitric oxide (NO) from some sydnonimine derivatives, a key aspect of their biological activity. mdpi.com

The hydrolysis of imines to their corresponding carbonyl compounds and amines is a fundamental and well-studied reaction. masterorganicchemistry.comyoutube.comyoutube.comresearchgate.netyoutube.com This reaction is reversible and is typically catalyzed by acid. masterorganicchemistry.com Given that 3-Ethyl-sydnone imine hydrochloride is an iminium salt, it is expected to be susceptible to hydrolysis, particularly in aqueous solutions.

The mechanism of acid-catalyzed imine hydrolysis generally proceeds through the following steps:

Nucleophilic Attack of Water: The protonated imine (iminium ion) is highly electrophilic and is attacked by water, a weak nucleophile. youtube.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom, forming a carbinolamine intermediate.

Elimination of the Amine: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then assists in the elimination of a molecule of amine, forming a protonated carbonyl group.

Deprotonation: Deprotonation of the carbonyl oxygen yields the final carbonyl compound and a protonated amine.

The hydrolysis of 3-Ethyl-sydnone imine hydrochloride would be expected to yield 3-ethyl-sydnone-5-one and ammonia.

Advanced Structural Characterization in Chemical Research of Sydnone Imine Hydrochlorides

Spectroscopic Analysis

Spectroscopy is a cornerstone in the study of sydnone (B8496669) imine hydrochlorides, offering non-destructive techniques to probe their molecular features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of sydnone imine hydrochlorides in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number and types of protons in a molecule. For a compound like 3-Ethyl-sydnone imine hydrochloride, one would expect to observe signals corresponding to the ethyl group's methylene (-CH₂) and methyl (-CH₃) protons, as well as a signal for the proton on the C4 carbon of the sydnone imine ring and the protons of the imine group. The chemical shifts and coupling patterns of these signals are diagnostic of their connectivity. For instance, in the closely related 4-(Hydroxymethyl)-3-isopropylsydnone imine hydrochloride, the isopropyl protons appear at distinct chemical shifts. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in 3-Ethyl-sydnone imine hydrochloride would give a distinct signal. Key resonances would include those for the two carbons of the ethyl group, the C4 carbon, and the C=N carbon of the sydnone imine ring. The chemical shifts of these carbons are indicative of their electronic environment. For example, the ¹³C NMR spectrum of a similar 4-(Hydroxymethyl)-3-isopropylsydnone imine derivative shows characteristic peaks for the isopropyl carbons and the sydnone ring carbons. mdpi.com

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH(CH₃)₂ | 5.04 (septet) | 51.5 |

| -CH(CH₃)₂ | 1.71 (doublet) | 21.8 |

| -C(O)OC(CH₃)₃ | 1.49 (singlet) | 170.1, 79.1, 28.2 |

| Sydnone C4-CH₂OH | 4.62 (singlet) | 56.5 |

| Sydnone C=N | - | 114.3 |

| Note: Data for 4-(Hydroxymethyl)-3-isopropylsydnone imine N-Boc derivative, a close analog of 3-Ethyl-sydnone imine hydrochloride. The hydrochloride salt would exhibit different chemical shifts due to the change in the electronic environment. mdpi.com |

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in the sydnone imine ring and the exocyclic imine group. The chemical shifts of the nitrogen atoms are highly sensitive to their bonding and electronic environment, providing valuable insights into the mesoionic character of the ring system. Studies on related sydnone and sydnonimine structures have demonstrated the utility of ¹⁵N NMR in understanding the electronic distribution within the heterocyclic core. acs.org

²⁹Si NMR spectroscopy becomes relevant when silylated derivatives of sydnone imines are studied. Silylation can be used to introduce a silicon-containing group, which can then be analyzed by ²⁹Si NMR. The chemical shift of the silicon atom provides information about the nature of its attachment to the sydnone imine moiety and the surrounding electronic environment. This technique has been applied to characterize silylated sydnones, offering a method to further probe the reactivity and electronic structure of the sydnone core. researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 3-Ethyl-sydnone imine hydrochloride, the IR spectrum would display characteristic absorption bands corresponding to the various bonds within the molecule. Key expected vibrations include the N-H stretching of the iminium salt, C-H stretching of the ethyl group, C=N stretching of the imine, and vibrations associated with the sydnone ring, such as C=C and N-O stretching. The presence of a strong band in the region of 1650-1600 cm⁻¹ is typically indicative of the C=N stretching vibration in imines. nih.gov Studies on metal complexes of sydnone imines have also utilized IR spectroscopy to understand the coordination of the ligands to the metal centers. researchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Iminium salt) | 3200 - 2800 |

| C-H Stretch (Alkyl) | 2975 - 2850 |

| C=N Stretch (Imine) | 1680 - 1620 |

| C=C Stretch (Ring) | 1600 - 1500 |

| N-O Stretch (Ring) | 1350 - 1250 |

| Note: These are general ranges and the exact positions of the absorption bands for 3-Ethyl-sydnone imine hydrochloride may vary. |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Sydnone imines typically exhibit characteristic absorption bands in the UV region. For molsidomine, a related sydnone imine, a prominent absorption band is observed around 310 nm, which is attributed to a π → π* electronic transition within the sydnonimine ring. rsc.org A second band at a lower wavelength, around 229 nm, is suggested to result from an n → π* transition associated with the exocyclic group. rsc.org The position and intensity of these absorption bands can be influenced by the substituents on the sydnone imine ring and the solvent used.

Some sydnone derivatives are known to exhibit photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. rsc.org This property is of interest for potential applications in molecular switches and data storage. While the photochromic behavior of 3-Ethyl-sydnone imine hydrochloride has not been specifically detailed, the general phenomenon in the broader class of sydnones suggests that it could be a relevant area of investigation.

| Transition | Approximate Wavelength (λmax) |

| π → π | ~310 nm |

| n → π | ~230 nm |

| Note: Data based on the related compound molsidomine. The exact λmax values for 3-Ethyl-sydnone imine hydrochloride may differ. rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 3-Ethyl-sydnone imine hydrochloride, the mass spectrum would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related heterocyclic compounds often involve the loss of small, stable molecules or radicals. For a 3-alkyl sydnone imine, potential fragmentation could involve the cleavage of the ethyl group or the opening of the sydnone imine ring. In the mass spectrum of salts of the 3-methyl-sydnone imine cation, the cation itself is observed at m/z 100.1. rsc.org

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M+H]⁺ | Expected for C₄H₈N₃O⁺ | Protonated 3-Ethyl-sydnone imine |

| [M-C₂H₄]⁺ | [M+H - 28] | Loss of ethene from the ethyl group |

| [C₂H₃N₃O]⁺ | 99.03 | Fragment of the sydnone imine ring |

| Note: This is a hypothetical fragmentation pattern for 3-Ethyl-sydnone imine. The actual fragmentation would need to be determined experimentally. |

X-ray Crystallography for Solid-State Structure Determination, Bond Lengths, and Conformation

While the crystal structure of 3-Ethyl-sydnone imine hydrochloride has not been specifically reported, the structures of several salts of the closely related 3-methyl-sydnone imine have been determined. rsc.org These studies confirm the planar nature of the sydnone imine ring and provide detailed information about the bond lengths within the mesoionic system. For example, in these structures, the C-H bond distances were constrained to 0.95 Å for alkene C-H and 0.98 Å for CH₃ moieties, while N-H bond distances were either constrained to 0.88 Å or refined freely. rsc.org Such data is crucial for understanding the electronic delocalization and bonding within the sydnone imine core.

| Parameter | Typical Value/Observation |

| Crystal System | Varies depending on the counter-ion |

| Space Group | Varies depending on the counter-ion |

| Sydnone Ring Conformation | Planar |

| C-H Bond Lengths (constrained) | 0.95 - 0.98 Å |

| N-H Bond Lengths | ~0.88 Å (constrained or freely refined) |

| Note: Data based on the crystal structures of salts of 3-methyl-sydnone imine. rsc.org |

Computational and Theoretical Studies on 3 Ethyl Sydnone Imine Hydrochloride

Electronic Structure Investigations

The electronic structure of a molecule dictates its physical and chemical properties. For a complex mesoionic compound such as 3-Ethyl-sydnone imine hydrochloride, computational investigations are crucial for elucidating the distribution of electrons and the nature of its chemical bonds.

Quantum chemical methods are fundamental to the computational study of molecular systems. smu.edu These calculations are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT), each offering a different balance of accuracy and computational cost.

Ab initio methods , which are based on first principles without empirical parameters, and wave function theory (WFT) techniques that examine individual electrons, provide highly accurate descriptions of electron systems. taylor.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall under this category and are used to investigate the diradical character of mesoionic rings. nih.gov

Density Functional Theory (DFT) has become a popular and effective method for studying the structural and electronic properties of pharmacologically relevant organic molecules. taylor.edubhu.ac.in DFT focuses on the electron density rather than the complex many-electron wavefunction, offering a computationally efficient yet reliable approach. taylor.edu The B3LYP functional is a commonly employed hybrid functional in conjunction with basis sets like 6-311G(d,p) to optimize molecular geometries and predict spectroscopic properties. bhu.ac.inresearchgate.net For sydnone (B8496669) imines, DFT calculations can provide valuable insights into the frontier orbitals. researchgate.net

Semi-empirical methods , which use parameters derived from experimental data, offer a faster computational alternative, although with lower accuracy compared to ab initio and DFT methods. They are suitable for very large molecular systems where higher-level computations are not feasible.

The table below summarizes the primary quantum chemical methods and their applications in studying mesoionic compounds.

| Method Type | Specific Method | Key Applications in Mesoionic Compound Studies |

| Ab Initio | Hartree-Fock (HF), MP2, CCSD, MR-CISD | Calculation of diradical character, investigation of ring stability. nih.gov |

| Density Functional Theory (DFT) | B3LYP, PBE0-d3 | Geometry optimization, analysis of electronic properties (HOMO-LUMO), charge distribution, vibrational frequencies, reaction mechanisms. bhu.ac.intu-clausthal.de |

| Semi-Empirical | AM1, PM3 | Preliminary structural analysis, rapid screening of large sets of derivatives. |

The charge distribution in 3-Ethyl-sydnone imine hydrochloride is a key feature of its mesoionic character, where positive and negative charges are delocalized across the heterocyclic ring and the exocyclic imine group. wikipedia.org Computational methods allow for the quantification of this charge separation.

Mulliken population analysis is a technique used to calculate the partial atomic charges on each atom in a molecule from the linear combination of atomic orbitals (LCAO) that make up the molecular orbitals. bhu.ac.in This analysis can identify the most electropositive and electronegative centers within the molecule, which is crucial for understanding its reactivity. bhu.ac.in For instance, in related sydnone structures, ab initio calculations have shown that the highest negative charge is located on the exocyclic oxygen atom, while the N-2 atom of the ring carries a very small negative charge. researchgate.net This charge distribution is consistent with the high dipole moments observed in sydnones, which supports their mesoionic nature. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity and kinetic stability of a molecule. ajchem-a.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. Its energy level is associated with the ionization potential.

LUMO : Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial quantum chemical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests the molecule is more reactive and can indicate a greater diradical character. nih.gov DFT calculations are frequently used to determine the energies of these frontier orbitals. bhu.ac.inresearchgate.net For similar mesoionic systems, HOMO-LUMO gaps have been calculated to be significantly high (e.g., ~7.4-7.9 eV), indicating a very small diradical character. nih.gov

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to act as a nucleophile or electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to act as an electrophile or electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap indicates higher stability and lower chemical reactivity. ajchem-a.com A smaller gap suggests higher reactivity. |

Aromaticity and Stability Assessments

The concepts of aromaticity and stability are deeply intertwined in the study of mesoionic compounds like 3-Ethyl-sydnone imine hydrochloride. Their unique electronic structure challenges classical definitions and requires sophisticated theoretical assessment.

Sydnone imines are classified as mesoionic heterocyclic aromatic compounds. wikipedia.org Mesoionic compounds are planar, five-membered heterocyclic systems that cannot be represented by a single covalent structure but are better depicted as a hybrid of several resonance forms. researchgate.netmdpi.com They possess a delocalized sextet of π-electrons, a hallmark of aromaticity, with the positive and negative charges also delocalized within the ring system. wikipedia.orgresearchgate.net

Despite exhibiting properties associated with aromatic compounds, such as planarity and resonance stabilization, their reactivity, particularly in cycloaddition reactions, has led some to classify them as pseudo-aromatic . slideshare.net Theoretical calculations, including nucleus-independent chemical shift (NICS) and harmonic oscillator model of aromaticity (HOMA), are employed to quantify the degree of aromaticity. These methods assess the magnetic and geometric criteria of aromaticity, providing a more nuanced understanding than simple electron counting rules. The stability of these compounds is attributed in part to this aromatic or pseudo-aromatic character. nih.gov

While aromaticity contributes to the stability of mesoionic rings, it is not the sole determinant. nih.gov The instability of certain mesoionic compounds may be linked to a significant diradical character , which arises from the near-degeneracy of electronic states with different multiplicities. nih.gov

Theoretical Predictions of Reactivity and Reaction Pathways

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the reactivity and reaction mechanisms of novel chemical entities. In the case of 3-Ethyl-sydnone imine hydrochloride, theoretical studies, primarily leveraging quantum chemical calculations, provide profound insights into its electronic structure and how this dictates its chemical behavior. These predictive models are crucial for understanding the intrinsic reactivity of the molecule and for designing new synthetic methodologies.

The reactivity of the 3-Ethyl-sydnone imine core is rooted in its mesoionic character. Sydnone imines are a class of mesoionic heterocyclic compounds that cannot be represented by a single classical valence bond structure and are best described as a hybrid of several resonance structures. This delocalized electronic nature imparts a significant 1,3-dipolar character to the sydnone imine ring system, making it an excellent participant in 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.net Quantum chemical calculations have been instrumental in quantifying the electronic properties that drive this reactivity.

A primary reaction pathway predicted for sydnone imines, including the 3-ethyl derivative, is the [3+2] cycloaddition. beilstein-journals.orgsci-rad.com This type of reaction, where the three-atom dipole of the sydnone imine reacts with a two-atom component (a dipolarophile, such as an alkyne or alkene), is a powerful method for constructing five-membered heterocyclic rings like pyrazoles. nih.gov Computational studies, often employing Density Functional Theory (DFT), have been used to model these reactions, predict their feasibility, and explain their regioselectivity. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting the reactivity of pericyclic reactions, including [3+2] cycloadditions. wikipedia.org This theory posits that the most significant interactions governing the course of a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy gap between the interacting HOMO and LUMO is a key determinant of the reaction's activation barrier; a smaller energy gap generally leads to a more facile reaction.

For sydnone imines, computational studies typically show that they can act as either the HOMO or LUMO component, depending on the nature of the reacting partner. In reactions with electron-deficient dipolarophiles, the sydnone imine's HOMO interacts with the dipolarophile's LUMO. Conversely, with electron-rich dipolarophiles, the interaction is between the sydnone imine's LUMO and the dipolarophile's HOMO.

Table 1: Representative Frontier Molecular Orbital (FMO) Energies of Substituted Sydnones and a Dipolarophile

| Compound | HOMO (eV) | LUMO (eV) |

| Phenylsydnone | -6.5 | -0.8 |

| 4-Aryl-substituted sydnone | -6.3 | -1.0 |

| Bicyclo[6.1.0]nonyne (dipolarophile) | -5.8 | 1.5 |

Note: The data in this table are representative values for phenyl-substituted sydnones and a common dipolarophile, taken from computational studies on similar systems to illustrate the general principles of FMO theory as applied to sydnone cycloadditions. mdpi.com The exact values for 3-Ethyl-sydnone imine hydrochloride may vary.

Activation Barriers and Reaction Pathways

Beyond FMO analysis, quantum chemical calculations can map out the entire potential energy surface of a reaction, identifying transition states and calculating their corresponding activation energies (ΔG‡). mdpi.com This provides a quantitative prediction of reaction rates and helps to elucidate the detailed mechanism, such as whether a reaction proceeds through a concerted or stepwise pathway.

For the [3+2] cycloaddition of sydnones, DFT calculations have been used to determine the activation barriers for reactions with various dipolarophiles. mdpi.com These studies consistently show that the reaction proceeds via a concerted mechanism, where the two new sigma bonds are formed in a single transition state. The calculated activation energies can then be correlated with experimental reaction rates.

For instance, the cycloaddition of a phenylsydnone with a strained cycloalkyne like bicyclo[6.1.0]nonyne has a computationally predicted activation barrier that aligns well with experimentally observed rapid reaction rates characteristic of "click" chemistry. mdpi.com Although specific calculations for 3-Ethyl-sydnone imine hydrochloride are not published, it is expected to follow a similar reaction pathway. The ethyl group at the N-3 position is anticipated to have a subtle electronic effect on the activation barrier compared to a phenyl group.

Table 2: Calculated Activation and Reaction Energies for a Representative Sydnone [3+2] Cycloaddition

| Reaction Step | ΔG‡ (kcal/mol) | ΔG_reaction (kcal/mol) |

| [3+2] Cycloaddition | 19.7 | -20.0 |

| CO2 Extrusion | (spontaneous) | (highly favorable) |

Note: This table presents calculated free energy values for the [3+2] cycloaddition of a representative sydnone with bicyclo[6.1.0]nonyne, as determined by DFT calculations. mdpi.com These values illustrate the typical energetic profile for such reactions. The subsequent loss of carbon dioxide from the initial cycloadduct is a rapid and highly exothermic process.

Role as Precursors and Intermediates in Complex Molecule Synthesis

Sydnone imines are valuable precursors in the synthesis of complex organic molecules due to their ability to act as 1,3-dipoles in cycloaddition reactions. This reactivity allows for the construction of various new heterocyclic frameworks. researchgate.net

The most prominent application of sydnones and sydnone imines in synthetic chemistry is their participation in [3+2] cycloaddition reactions with alkynes to form pyrazoles. nih.govnih.gov This reaction proceeds by reacting the mesoionic sydnone imine ring with a dipolarophile, such as an alkyne, which after the initial cycloaddition and subsequent extrusion of carbon dioxide, yields a stable pyrazole (B372694) ring. This method is a powerful tool for creating substituted pyrazoles, which are important scaffolds in pharmaceuticals and agrochemicals. nih.govnih.gov For instance, the reaction of sydnones with strained alkynes like bicyclononyne proceeds readily under bioorthogonal conditions. rsc.org

While the synthesis of pyrazoles from sydnone imines is well-documented, their application in the direct synthesis of imidazoles is less common. However, related mesoionic compounds and their derivatives can be involved in complex reaction pathways that may lead to other heterocyclic systems. For example, lithiated sydnone imines have been shown to react with isocyanates to form 1,2,4-triazoles. researchgate.net

The utility of sydnone imines extends to the synthesis of more complex, fused heterocyclic systems, including bicyclic and polycyclic derivatives. A notable example is the synthesis of pyrazole-containing helicenes through the [3+2] cycloaddition of specifically designed polyaromatic sydnones with arynes. nih.gov This approach allows for the construction of complex, helical, nitrogen-containing polycyclic aromatic compounds. nih.gov

Furthermore, the reaction between sydnones and strained cyclic alkynes, such as bicyclo[6.1.0]nonyne, results in the formation of complex bicyclic adducts. rsc.org This type of strain-promoted sydnone-alkyne cycloaddition (SPSAC) is efficient and occurs under mild conditions, making it a valuable method for constructing intricate molecular architectures. rsc.org

Ligand Chemistry

The sydnone imine scaffold can be chemically modified to serve as a ligand for metal catalysts, enabling a range of applications in inorganic and organometallic chemistry.

Sydnone imines can be deprotonated at the C4 position to form anionic N-heterocyclic carbenes (NHCs). researchgate.netresearchgate.net These NHCs are powerful sigma-donating ligands and can be trapped with various metal precursors to form stable metal complexes. While specific studies on 3-ethyl-sydnone imine hydrochloride are limited, related sydnone imine derivatives have been used to form complexes with transition metals like gold (Au) and palladium (Pd). researchgate.net

The formation of these metal complexes involves the deprotonation of the sydnone imine, followed by coordination of the resulting carbene to the metal center. This creates organometallic compounds with potential applications in catalysis and medicinal chemistry. shu.ac.uknih.govnih.govfrontiersin.org

Palladium complexes bearing N-heterocyclic carbene ligands derived from various heterocyclic precursors are highly effective catalysts for cross-coupling reactions. academie-sciences.frmdpi.comyork.ac.uk Palladium-NHC complexes derived from sydnone imines have shown catalytic activity in important carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions. rsc.orgethz.ch These reactions are fundamental in synthetic organic chemistry for constructing complex molecules from simpler building blocks. The stability and strong donor properties of the NHC ligand derived from the sydnone imine core contribute to the efficiency of the palladium catalyst. rsc.orgnih.gov

| Reaction Type | Catalyst Type | Substrates | Product Type | Typical Yields |

|---|---|---|---|---|

| Mizoroki-Heck | Palladium(II)-NHC Complex | Aryl Halide + Alkene | Substituted Alkene | Good to Excellent |

| Sonogashira-Hagihara | Palladium-NHC Complex | Aryl Halide + Terminal Alkyne | Aryl-Substituted Alkyne | Up to 100% |

| Suzuki-Miyaura | Palladium(II) Complex | Aryl Halide + Arylboronic Acid | Biaryl | Good to Excellent |

| Buchwald-Hartwig | Palladium(II) Complex | Aryl Halide + Amine | Arylamine | Good to Excellent |

Chemical Biology Tools

The unique reactivity and biological properties of the sydnone imine class have led to their exploration as tools in chemical biology. Their ability to release nitric oxide (NO), a key signaling molecule, underpins some of these applications. researchgate.netmdpi.com

Sydnone imines are investigated as NO-donors for agricultural applications, acting as plant growth modulators and stress tolerance enhancers. researchgate.netmdpi.com This activity is linked to their ability to release NO, which is involved in various physiological processes in plants. mdpi.com

Applications in Agrochemical Research and Plant Physiology

Plant Growth Regulation (PGR) Properties

Sydnone (B8496669) imine derivatives have demonstrated notable plant growth regulation (PGR) properties. mdpi.com Their application, particularly as a pre-sowing seed treatment, can significantly influence plant development from the earliest stages. mdpi.comcabidigitallibrary.org The nature of the substituents at the N(3), C(4), and N(6) positions of the sydnone imine molecule plays a crucial role in determining their specific growth-regulating activity. mdpi.com

Research has shown that sydnone imine derivatives can act as potent growth modulators in key cereal crops like maize (Zea mays L.) and winter wheat (Triticum aestivum L.). mdpi.commdpi.comcabidigitallibrary.org Pre-sowing seed treatments with certain derivatives have been found to increase the weight of the aboveground parts of these plants by 37-53% compared to untreated controls. cabidigitallibrary.org

In pot experiments with maize and wheat, specific sydnone imine derivatives stimulated the growth of roots by up to 80% and shoots by up to 112%. mdpi.com This growth-stimulating effect is often dose-dependent. mdpi.comcabidigitallibrary.org For instance, studies on corn seedlings revealed that most tested sydnone imine derivatives acted as growth stimulators, with the effect being dependent on the applied dose. mdpi.com The introduction of an α-aryl-substituted 4-hydroxymethyl group, in particular, has been shown to confer good plant growth regulating properties. mdpi.com

Table 1: Effect of Selected Sydnone Imine Derivatives on Cereal Crop Growth

| Compound/Derivative Class | Crop | Application | Observed Effect | Citation |

|---|---|---|---|---|

| 4-α-hydroxybenzyl derivatives with N-3 alkyl substituent | Corn (Zea mays L.) | Pre-sowing seed treatment | Growth stimulating effects. | mdpi.comresearchgate.net |

| Derivatives with hydroxy(4-trifluoromethylphenyl)methyl group at C(4) | Corn, Winter Wheat | Pre-sowing seed treatment (0.5-5.0 g/t of seeds) | Increased weight of aboveground parts by 37-53%. | cabidigitallibrary.org |

This table is generated based on data from studies on various sydnone imine derivatives.

The influence of sydnone imine derivatives extends to the critical early stages of seed germination and seedling development. mdpi.com Studies on corn seeds (cultivar Krasnodarskaya 12) showed that nearly all tested derivatives had a statistically significant effect on these processes. mdpi.com While some derivatives can inhibit germination, many have a stimulatory effect. mdpi.com For example, certain derivatives were found to increase corn seed germination to 100% and stimulate root growth by 22–48% at very low concentrations. mdpi.com The effect on the growth of axial organs (roots and shoots) of germinants can be quite diverse, with some compounds promoting growth while others cause inhibition, often in a concentration-dependent manner. mdpi.com

Role as Phytoeffectors and Stress Tolerance Modulators

Sydnone imines are increasingly recognized as phytoeffectors that can modulate plant responses to environmental challenges. mdpi.comresearchgate.net Their ability to enhance stress tolerance is a key area of research, driven by the need to improve crop resilience in the face of climate change. nih.govconsensus.app The application of synthetic compounds that can bolster a plant's natural defense mechanisms is a promising strategy to maintain productivity under stressful conditions. mdpi.comresearchgate.net

One of the most significant potential applications of sydnone imines is in enhancing plant tolerance to abiotic stressors, particularly drought. mdpi.comchemrxiv.org Endogenously produced nitric oxide (NO) is a critical signaling molecule that activates stress tolerance mechanisms in plants. mdpi.comresearchgate.net By acting as exogenous NO donors, sydnone imines can support and enhance these natural protective pathways, helping to maintain plant growth and productivity during periods of water deficit. chemrxiv.org This approach aims to preserve crop yield and quality, which are often dramatically affected by environmental stresses like drought, salinity, and extreme temperatures. mdpi.comconsensus.app

The physiological activity of sydnone imine derivatives in plants is strongly linked to their ability to function as exogenous donors of nitric oxide (NO) and, in some cases, superoxide (B77818) anions (O₂•⁻). mdpi.com These molecules are key signaling factors in plant systems. mdpi.com Like the well-known growth regulator ethephon, which slowly releases ethylene, sydnone imines are metabolotropic compounds that biotransform within the plant to produce these reactive species. mdpi.com

NO is a crucial regulator of homeostasis and is involved in plant responses to a wide range of stresses. mdpi.com Sydnonimines like 3-morpholino-sydnonimine (SIN-1) are known to generate both NO and superoxide radicals in aqueous media. mdpi.com This dual-donor capability makes them unique. The release of NO from these compounds can be spontaneous or occur after enzymatic conversion. mdpi.com This mechanism of action positions sydnone imines as valuable tools for manipulating plant signaling pathways to improve growth and stress resilience. mdpi.commdpi.com

Herbicide Antidote Properties

In addition to their growth-promoting and stress-mitigating properties, certain sydnone imine derivatives have been shown to act as herbicide antidotes, also known as safeners. mdpi.com Modern agriculture relies heavily on herbicides, but their residues can sometimes harm cultivated crops. mdpi.com Herbicide antidotes can protect crops from this unintended damage. mdpi.com

Research has indicated that 4-α-hydroxybenzyl derivatives of sydnone imines which contain an alkyl substituent at the N-3 position, a category that includes 3-ethyl-sydnone imine hydrochloride, exhibit antidote effects. mdpi.comresearchgate.net These compounds have shown the ability to protect corn from the effects of metsulfuron-methyl, a sulfonylurea-class herbicide. mdpi.com The nature of the substituent at the N-6 atom also significantly influences the intensity of this antidote activity. mdpi.comresearchgate.net

Table 2: Profile of Sydnone Imine Derivatives in Agrochemical Research

| Property | Mechanism/Effect | Relevant Structural Features | Citation |

|---|---|---|---|

| Plant Growth Regulation | Stimulates root and shoot growth in cereal crops. | Substituents at N(3), C(4), and N(6) positions. | mdpi.commdpi.comcabidigitallibrary.org |

| Stress Tolerance | Enhances tolerance to abiotic stress like drought. | Acts as an exogenous nitric oxide (NO) donor. | mdpi.comconsensus.appchemrxiv.org |

| Herbicide Antidote | Protects crops from herbicide injury. | 4-α-hydroxybenzyl derivatives with N-3 alkyl substituent. | mdpi.comresearchgate.net |

This table provides a summary of the key agrochemical properties of the sydnone imine class of compounds.

Structure-Activity Relationship (SAR) Studies in Plant Modulating Activity

Influence of Substituents at N3, C4, and N6 on PGR Activity

Research has demonstrated that the nature of the chemical groups attached to the N3, C4, and N6 positions of the sydnone imine ring significantly dictates the compound's plant growth-regulating (PGR) activity. mdpi.com The substituents influence not only the intensity of the effect but also whether the compound will act as a growth promoter or an inhibitor. mdpi.commdpi.com

N3 Position: The substituent at the N3 position has a marked influence on activity. mdpi.com Studies comparing various derivatives have shown that compounds with an alkyl substituent at this position are often associated with growth-stimulating or antidote effects, particularly when a 4-α-hydroxybenzyl group is present at the C4 position. researchgate.netmdpi.com For instance, derivatives with an unbranched alkyl chain at N3 tend to promote growth, an effect that is more pronounced with shorter chains. mdpi.com The presence of a more hydrophilic group, such as one containing a heteroatom, also appears beneficial for growth stimulation. mdpi.com Among alkyl groups, isopropyl substituents at the N-3 position have been identified in some of the most active compounds. mdpi.com

C4 Position: The C4 position is another critical site for determining biological activity. The introduction of α-aryl-substituted 4-hydroxymethyl groups has been found to confer good plant growth regulating properties. mdpi.com Specifically, 4-α-hydroxybenzyl derivatives are frequently linked to growth stimulation and antidote effects against certain herbicides. researchgate.netmdpi.com

N6 Position: The substituent at the N6 atom, or the absence thereof, has a significant impact on both the activity profile and the intensity of the physiological effect. researchgate.netmdpi.com For example, the absence of a substituent at the N6 position can promote a growth-stimulating effect. mdpi.com In one study, an N-6-unsubstituted derivative provided growth stimulation in sunflowers over a broader range of concentrations compared to its N-6-Boc-substituted counterpart, even though their maximum stimulation levels were similar. mdpi.com The presence of a protective tert-Butoxycarbonyl (Boc) group at the N-6 position can have a significant, though currently unpredictable, effect on the compound's activity. mdpi.com

An analysis of various sydnone imine derivatives on wheat and maize seedlings revealed the complex interplay of these substituents. mdpi.com The findings underscore that the growth-promoting effect is a composite result of the groups at all three positions. mdpi.com

Table 1: Influence of N3 and N6 Substituents on Plant Growth

| Compound ID | N3 Substituent | N6 Substituent | Observed Effect on Sunflowers | Reference |

|---|---|---|---|---|

| 23 | Ethyl | H | Growth stimulation (21-22% max) over a broad dose range | mdpi.com |

| 17 | Ethyl | Boc | Growth stimulation (21-22% max) over a narrower dose range | mdpi.com |

This table illustrates how the presence of a Boc group at the N6 position can modify the effective concentration range of a sydnone imine derivative.

Impact of Molecular Structure on Activity Profile and Intensity

For example, while many 4-α-hydroxybenzyl derivatives with N3-alkyl groups show growth-promoting properties, certain N-3-aminosubstituted compounds have been found to suppress sunflower seed germination, exhibiting a herbicidal or germination-inhibitory effect. mdpi.com The intensity of this effect was found to be dose-dependent. mdpi.com This highlights that the ability to influence plant physiology is a characteristic of the structural class, but the specific outcome is finely tuned by the molecular details. mdpi.com

The plant species itself is another crucial factor, with the growth-regulating activity of a given sydnone imine derivative showing a pronounced dependence on the plant being tested. mdpi.com A compound that stimulates growth in maize might inhibit it in wheat, or affect roots and shoots differently within the same plant. mdpi.comresearchgate.net For instance, in experiments with maize, several sydnone imine derivatives that were growth-promoting in wheat actually inhibited root and shoot growth. mdpi.com

Table 2: Effect of Different Sydnone Imine Derivatives on Maize Seedling Growth

| Compound ID | N3 Substituent | C4 Substituent | N6 Substituent | Effect on Maize (hybrid ROSS 199 MV) | Reference |

|---|---|---|---|---|---|

| 3 | Isopropyl | H | H | Strong inhibition of root and shoot growth | mdpi.com |

| 6 | Ethyl | CH(OH)Ph | Boc | Inhibition of root and shoot growth (concentration dependent) | mdpi.com |

| 9 | Isopropyl | CH(OH)Ph | Boc | Inhibition of root and shoot growth | mdpi.com |

This table shows how different combinations of substituents on the sydnone imine core can lead to an inhibitory effect on maize seedling growth.

Table of Mentioned Compounds

| Compound Name/Identifier | Chemical Name/Description |

|---|---|

| 3-Ethyl-sydnone imine hydrochloride | The primary subject compound. |

| Molsidomine (compound 1) | An antianginal drug, used as a reference for NO-donating properties. |

| SIN-1 | A metabolite of molsidomine. |

| SIN-1A | An intermediate in the decomposition of SIN-1. |

| Compound 2 | N-3-aminosubstituted sydnone imine derivative. |

| Compound 3 | N-3-aminosubstituted sydnone imine derivative with an isopropyl group at N3. |

| Compound 4 | Sydnone imine derivative tested for PGR activity. |

| Compound 6 | Sydnone imine derivative with N3-Ethyl, C4-CH(OH)Ph, and N6-Boc substituents. |

| Compound 7 | Sydnone imine derivative tested for PGR activity. |

| Compound 8 | Sydnone imine derivative tested for PGR activity. |

| Compound 9 | Sydnone imine derivative with N3-Isopropyl, C4-CH(OH)Ph, and N6-Boc substituents. |

| Compound 12 | N-6-Boc-derivative sydnone imine. |

| Compound 17 | N-6-Boc-substituted sydnone imine derivative. |

| Compound 23 | N-6-unsubstituted sydnone imine derivative. |

| Ethephon | A plant growth regulator that releases ethylene. |

| Metsulfuron-methyl (Zinger, WP) | A sulfonylurea-class herbicide used as a reference. |

Future Research Directions and Perspectives

Elucidation of Detailed Reaction Mechanisms for Novel Transformations

While the general reactivity of sydnone (B8496669) imines as 1,3-dipoles in cycloaddition reactions is known, a detailed mechanistic understanding of their transformations, particularly for specific derivatives, is an area ripe for investigation. researchgate.netresearchgate.net Future research should focus on:

Computational and Experimental Studies of Cycloadditions: A deeper mechanistic investigation into the Strain-Promoted Sydnone Imine Cyclooctyne (B158145) Cycloaddition (SPSIC) for 3-Ethyl-sydnone imine hydrochloride is warranted. rsc.org This would involve computational modeling to map the reaction coordinates and experimental kinetic studies to determine the reaction rates and activation parameters. Understanding the electronic and steric effects of the ethyl group at the N-3 position on the cycloaddition kinetics would be crucial for designing more efficient bioorthogonal reactions. rsc.org

Exploring Novel Catalytic Cycles: The potential of sydnone imines as precursors to N-heterocyclic carbenes (NHCs) opens up avenues in catalysis. researchgate.net Research should be directed towards the deprotonation of 3-Ethyl-sydnone imine hydrochloride to form the corresponding anionic NHC and its subsequent use in organocatalysis or as a ligand for transition metals. researchgate.net Elucidating the stability and reactivity of this specific NHC would be a key step.

Mechanisms of Ring-Opening and Rearrangement Reactions: Investigating the conditions and mechanisms under which the 1,2,3-oxadiazole (B8650194) ring of 3-Ethyl-sydnone imine hydrochloride can be opened or rearranged would lead to the synthesis of novel heterocyclic systems. colab.ws For instance, reactions with certain reagents might lead to ring-cleaved products, and understanding the mechanistic pathways of such transformations is essential. researchgate.net

Advanced Spectroscopic Studies for Deeper Structural Insights

A thorough characterization of the electronic and structural properties of 3-Ethyl-sydnone imine hydrochloride is fundamental for all other areas of research. While standard spectroscopic techniques like NMR and IR are routinely used, more advanced methods could provide unprecedented insights. rsc.org

Solid-State NMR and Advanced X-ray Diffraction: While the crystal structure of some sydnone imine salts has been determined, high-resolution solid-state NMR and temperature-dependent X-ray diffraction studies on 3-Ethyl-sydnone imine hydrochloride could reveal subtle details about its solid-state packing, intermolecular interactions, and the delocalization of charges within the mesoionic ring. rsc.orgrsc.org

Ultrafast Spectroscopy: Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be employed to study the excited-state dynamics of 3-Ethyl-sydnone imine hydrochloride. This would be particularly relevant for understanding its photostability and for potential applications in photochemistry and materials science.

Isotopic Labeling Studies: The synthesis of isotopically labeled (e.g., ¹³C, ¹⁵N) 3-Ethyl-sydnone imine hydrochloride would facilitate more detailed NMR studies to precisely map the electron density distribution within the heterocyclic core and to study reaction mechanisms. rsc.org